molecular formula C11H14N2O2 B12339313 Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate

Cat. No.: B12339313
M. Wt: 206.24 g/mol
InChI Key: KJHLMVJQPPJBAZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate is unique due to its specific indazole structure, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-methyl-2,3-dihydro-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused bicyclic structure that includes a five-membered ring containing nitrogen. Its molecular formula is C10H12N2O2, indicating the presence of ester and carboxyl functional groups which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. It can modulate the activity of specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.
  • Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. Studies have demonstrated its efficacy against various cancer cell lines, suggesting it may serve as a lead compound for anticancer drug development .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indazole derivatives:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylateHydroxyl group at position 5Known for anti-inflammatory effects and COX inhibition
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylateDifferent substitution patternExhibits anticancer properties but less potent than Ethyl 2-methyl derivative
Ethyl 1H-indazole-5-carboxylateSimilar core structureAntimicrobial properties but lower efficacy compared to the target compound

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values ranged from 10 to 25 µM across different cell types, indicating a promising therapeutic window for further development .

Case Study 2: Antimicrobial Activity

In vitro tests against Gram-positive and Gram-negative bacteria showed that this compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These results suggest potential as a broad-spectrum antimicrobial agent .

Case Study 3: Mechanistic Insights

Research utilizing molecular docking studies revealed that this compound binds effectively to the active sites of specific enzymes involved in cancer metabolism. This binding was corroborated by subsequent assays confirming enzyme inhibition .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 2-methyl-1,3-dihydroindazole-5-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7-13(2)12-10/h4-6,12H,3,7H2,1-2H3

InChI Key

KJHLMVJQPPJBAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NN(C2)C

Origin of Product

United States

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